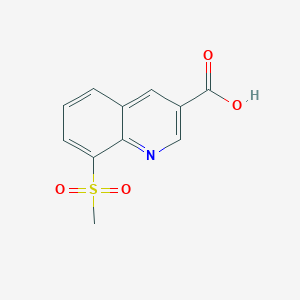

8-(Methylsulfonyl)quinoline-3-carboxylic acid

描述

8-(Methylsulfonyl)quinoline-3-carboxylic acid (CAS: 1956331-41-1) is a quinoline derivative characterized by a methylsulfonyl (-SO₂CH₃) substituent at the 8-position and a carboxylic acid (-CO₂H) group at the 3-position. This compound is commercially available for research purposes, with a purity of 97% and a listed price of USD 543 for 250 mg .

属性

IUPAC Name |

8-methylsulfonylquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S/c1-17(15,16)9-4-2-3-7-5-8(11(13)14)6-12-10(7)9/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCGDCPOQHPRHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=CC(=CN=C21)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Methylsulfonyl)quinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the sulfonylation of quinoline derivatives. The process begins with the preparation of the quinoline core, followed by the introduction of the methylsulfonyl group at the 8th position. This can be achieved using reagents such as methylsulfonyl chloride in the presence of a base like pyridine. The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.

化学反应分析

Types of Reactions

8-(Methylsulfonyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted quinoline derivatives, depending on the specific reagents and conditions used.

科学研究应用

Chemistry

In the field of chemistry, 8-(Methylsulfonyl)quinoline-3-carboxylic acid serves as a building block for synthesizing more complex organic molecules. Its unique structure facilitates various chemical reactions, including:

- Oxidation : Can be oxidized to form sulfone derivatives.

- Reduction : Reduction reactions can convert the sulfonyl group to a sulfide.

- Substitution : Participates in nucleophilic substitution reactions where the methylsulfonyl group can be replaced by other nucleophiles.

Biology

The compound has been studied for its biological activities , particularly its antimicrobial and anticancer properties:

-

Antimicrobial Activity : Research indicates significant efficacy against various bacterial strains. In vitro studies have shown minimum inhibitory concentrations (MIC) for several pathogens:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL - Anticancer Activity : The compound has demonstrated potential in inhibiting cancer cell proliferation. Studies have shown promising results against several cancer cell lines, including breast (MCF-7), cervical (HeLa), and colorectal (SW480) cancers.

Medicine

In medicinal chemistry, ongoing research explores the potential of this compound as a pharmaceutical intermediate . Its mechanism of action may involve intercalating with DNA and interacting with proteins, potentially inhibiting their function, which could lead to various biological effects.

Case Studies

- Antimicrobial Efficacy : A study published in PubChem demonstrated that derivatives of quinoline, including this compound, showed potent antibacterial activity against resistant strains of bacteria. This highlights its potential as a new antibacterial agent amid rising antibiotic resistance .

- Anticancer Mechanism : Research indicated that compounds similar to this compound can inhibit lactate dehydrogenase A (LDHA), crucial for cancer metabolism. This mechanism suggests that such compounds could be developed into effective anticancer therapies targeting metabolic pathways critical for tumor growth .

- Quinoline Derivatives in Drug Design : A recent study focused on designing quinoline derivatives as modulators of pyruvate kinase M2 (PKM2), an enzyme involved in cancer metabolism. The study highlighted how modifications to the quinoline structure could enhance anticancer activity .

作用机制

The mechanism of action of 8-(Methylsulfonyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting its replication and transcription processes. The methylsulfonyl group can interact with proteins, potentially inhibiting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

相似化合物的比较

Comparison with Similar Quinoline-3-carboxylic Acid Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of quinoline-3-carboxylic acids are heavily dependent on substituents at the 6-, 7-, and 8-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Commercial and Research Relevance

- Cost and Availability: this compound is priced at USD 543/250 mg, reflecting its specialized use in medicinal chemistry . In contrast, ciprofloxacin is mass-produced and costs .="" g="" li=""> Therapeutic Potential: While 8-sulfonyl derivatives are less explored than fluoroquinolones, their unique electronic profile makes them candidates for targeting sulfa drug-resistant pathogens .

生物活性

8-(Methylsulfonyl)quinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on antimicrobial and anticancer effects, along with detailed research findings and case studies.

- Molecular Formula : C10H9NO4S

- Molecular Weight : 239.25 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies suggest its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast (MCF-7), cervical (HeLa), and colorectal (SW480) cancers.

Case Study: MCF-7 Cell Line

In a study assessing the cytotoxic effects on MCF-7 cells, this compound demonstrated an IC50 value of approximately 15 µM, indicating significant growth inhibition compared to control groups treated with standard chemotherapeutics.

| Cell Line | IC50 (µM) | Reference Treatment |

|---|---|---|

| MCF-7 | 15 | Cisplatin |

| HeLa | 20 | Doxorubicin |

| SW480 | 18 | Gemcitabine |

The proposed mechanism for the anticancer activity involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression. Additionally, the compound may exert anti-inflammatory effects by inhibiting COX-2 activity, which is often upregulated in cancerous tissues.

Structure-Activity Relationship (SAR)

The methylsulfonyl group is critical for enhancing the biological activity of quinoline derivatives. Modifications at the quinoline ring can significantly affect potency and selectivity against specific cancer types. For instance, compounds with additional halogen substitutions have shown increased cytotoxicity.

Comparative Analysis with Related Compounds

A comparative analysis between this compound and other quinoline derivatives reveals that while many share similar antimicrobial properties, this specific compound exhibits superior anticancer activity.

| Compound | Antimicrobial Activity | Anticancer Activity (IC50) |

|---|---|---|

| This compound | Moderate | 15 µM |

| Quinoline-2-carboxylic acid | Weak | 25 µM |

| Quinoline-4-carboxylic acid | Moderate | 30 µM |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 8-(Methylsulfonyl)quinoline-3-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The quinoline core can be synthesized via condensation of aniline derivatives with β-keto esters, followed by sulfonylation at the 8-position using methanesulfonyl chloride under basic conditions. Microwave-assisted synthesis (e.g., 100–120°C, 30–60 minutes) improves efficiency and yield compared to conventional heating . Optimization involves adjusting solvent polarity (e.g., DMF for solubility), stoichiometry (1.2–1.5 equivalents of sulfonylating agent), and purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and computational methods are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR : H and C NMR identify sulfonyl (-SOCH) and carboxylic acid (-COOH) groups. The deshielded proton at C3 (δ ~8.5 ppm) confirms quinoline ring substitution .

- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~1350/1150 cm (sulfonyl S=O stretches) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M-H] ion for CHNOS: theoretical 259.03 g/mol) .

- Computational : DFT calculations (B3LYP/6-311+G(d,p)) predict electronic properties and optimize geometry for docking studies .

Q. What in vitro assays are suitable for preliminary screening of biological activity in quinoline-3-carboxylic acid derivatives?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations, comparing IC values to doxorubicin .

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases, using ATP/peptide substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

- Methodological Answer :

- Systematic Substitution : Introduce electron-withdrawing (e.g., -CF, -NO) or donating (-OCH) groups at positions 4, 6, or 7 to modulate electronic effects. For example, 8-(trifluoromethyl) analogs show enhanced antibacterial activity due to increased lipophilicity .

- Bioisosteric Replacement : Replace the carboxylic acid with ester or amide groups to improve membrane permeability .

- In Silico Screening : Molecular docking (AutoDock Vina) against target proteins (e.g., DNA gyrase) identifies high-affinity derivatives for synthesis .

Q. What strategies can resolve contradictions in reported biological activities of quinoline-3-carboxylic acid derivatives?

- Methodological Answer :

- Orthogonal Assays : Validate antimicrobial activity using both MIC and time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects .

- Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that may explain discrepancies between in vitro and in vivo results .

- Crystallography : Co-crystallize derivatives with target enzymes (e.g., topoisomerase IV) to confirm binding modes and identify steric clashes .

Q. What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Byproduct Formation : Optimize sulfonylation step using slow reagent addition (<1 mL/min) and low temperature (0–5°C) to minimize polysubstitution .

- Purification : Switch from column chromatography to recrystallization (ethanol/water) or acid-base extraction for large-scale batches .

- Solvent Recovery : Implement distillation systems to recycle DMF or THF, reducing costs and waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。